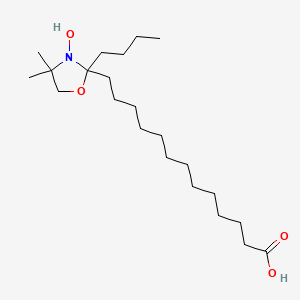
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid is a complex organic compound with a unique structure that includes an oxazolidine ring
Méthodes De Préparation
The synthesis of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the oxazolidine ring, followed by the introduction of the tridecanoic acid chain. Common reagents used in the synthesis include butylamine, dimethyl carbonate, and tridecanoic acid. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or toluene, under controlled temperatures and pressures.
Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. These methods are optimized for large-scale production, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like halides or amines replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves its interaction with specific molecular targets. The oxazolidine ring can form hydrogen bonds and other interactions with proteins, affecting their function. The compound may also modulate enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid include other oxazolidine derivatives and long-chain fatty acids. These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of the oxazolidine ring with a long aliphatic chain, providing distinct chemical and biological properties.
Some similar compounds include:
- 2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidine
- Tridecanoic acid derivatives
- Other oxazolidine-containing fatty acids
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
13-(2-butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-17-22(23(26)21(2,3)19-27-22)18-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWKCXQXOIERRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

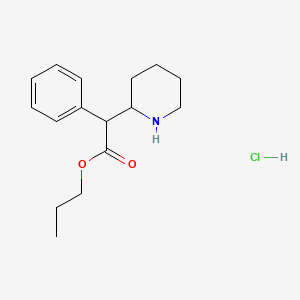

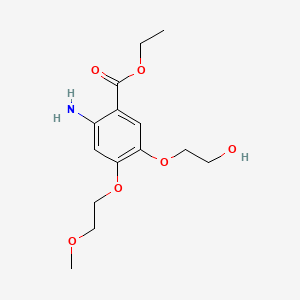

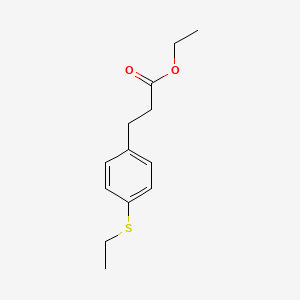
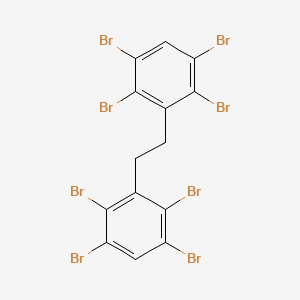


![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
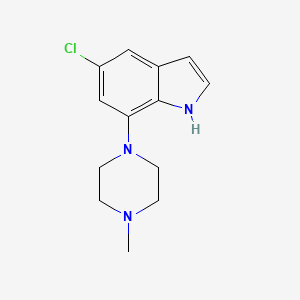
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
